molecular formula C24H22N4O5 B2799406 ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate CAS No. 921853-65-8

ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate

货号: B2799406
CAS 编号: 921853-65-8
分子量: 446.463
InChI 键: ORKZXHYTTWCCJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate is a useful research compound. Its molecular formula is C24H22N4O5 and its molecular weight is 446.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies based on diverse research findings.

  • Molecular Formula : C23H26N4O5
  • Molecular Weight : 438.5 g/mol
  • CAS Number : 921579-66-0

The compound features a complex structure with a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. Molecular docking studies suggest interactions with key proteins involved in cancer progression.
  • Case Study : A study demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines showed promising activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. Compounds exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .

Anticonvulsant Activity

Compounds structurally related to this compound have also been investigated for their anticonvulsant properties:

  • Research Findings : In animal models of epilepsy, certain derivatives have shown the ability to reduce seizure frequency and intensity. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring enhance anticonvulsant effects .

Data Table: Biological Activity Overview

Activity TypeAssay TypeModel/Cell LineIC50 Value (µM)Reference
AnticancerMTT AssayMCF-7<10
AnticancerMTT AssayHCT116<15
AnticonvulsantPTZ Seizure ModelRat Model20

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways crucial for tumor growth.
  • Receptor Modulation : It may act as a modulator of receptors associated with neurotransmission and cell signaling.

常见问题

Q. Basic: How can researchers optimize the synthesis of ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate?

Methodological Answer:
Key variables include solvent selection, catalyst use, and reaction time. For example:

  • Solvent Systems : Methanol and DMF are common ( ), but toluene or DMF may enhance yields in multi-step reactions involving palladium/copper catalysts ().
  • Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) improve cyclization steps ( ), while transition-metal catalysts (e.g., Pd/Cu) enable cross-coupling reactions ().
  • Reaction Time : Reflux durations (6–8 hours) are critical for cyclocondensation ( ).

Table 1: Synthesis Optimization Variables

VariableExample ConditionsYield RangeSource
SolventMethanol vs. DMF60–85%
Catalystp-TsOH vs. Pd/Cu70–92%
Time3–8 hours65–90%

Q. Basic: What analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolves bond lengths (mean C–C = 0.005 Å) and disorder in the pyrrolopyrimidine core ().
  • NMR/IR Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons/carbons in the p-tolyl and benzoate groups (e.g., aromatic signals at δ 7.2–8.1 ppm) ( ).
    • IR : Confirms carbonyl stretches (1650–1750 cm⁻¹) for dioxo and ester groups ( ).
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ via ESI-MS) ( ).

Q. Advanced: How can computational methods elucidate reaction mechanisms for this compound’s synthesis?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states in cyclocondensation steps, predicting activation energies ().
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF stabilizes intermediates via polar interactions) ().
  • Docking Studies : Predicts regioselectivity in amide bond formation (e.g., carboxamido group orientation) ().

Q. Advanced: How should researchers resolve contradictions in spectroscopic data across studies?

Methodological Answer:
Discrepancies may arise from impurities, solvent effects, or tautomerism. Strategies include:

  • Reproducing Conditions : Replicate solvent/temperature parameters (e.g., DMF at 100°C vs. methanol at RT) ( ).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyrrolo-pyrimidine vs. benzoate protons) ().
  • Crystallographic Validation : Compare experimental X-ray data (e.g., C–O bond lengths) with computational models ().

Q. Advanced: What structure-activity relationship (SAR) strategies apply to this compound’s bioactivity?

Methodological Answer:

  • Core Modifications : Replace p-tolyl with 4-fluorophenyl () or methoxy groups () to assess enzyme inhibition (e.g., kinase selectivity).
  • Ester Hydrolysis : Test free carboxylic acid derivatives for enhanced solubility/binding ().
  • Pharmacophore Mapping : Align pyrrolopyrimidine cores with known inhibitors (e.g., ATP-binding pockets) using docking ().

Table 2: SAR Modifications and Outcomes

ModificationBiological ImpactSource
p-Tolyl → 4-FluorophenylIncreased kinase inhibition
Ester → Carboxylic AcidImproved solubility
Methyl → Ethyl at C5Altered metabolic stability

Q. Advanced: How to design experiments for assessing this compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC ( ).
  • Thermal Analysis (DSC/TGA) : Determine melting points/decomposition temperatures (e.g., 200–250°C) ().
  • Light Exposure Tests : Use UV-Vis spectroscopy to track photodegradation of the pyrrolopyrimidine core ( ).

Q. Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol-DMF mixtures) ( ).
  • Catalyst Recovery : Use immobilized catalysts (e.g., Pd on alumina) to reduce costs ().
  • Byproduct Management : Optimize stoichiometry to minimize side reactions (e.g., over-alkylation) ( ).

Q. Advanced: How does the compound’s stereochemistry influence its biological activity?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers (if present) and test individually ().
  • X-ray Crystallography : Confirm absolute configuration (e.g., R vs. S at C3) ().
  • Enzymatic Assays : Compare IC₅₀ values of enantiomers against targets (e.g., kinases) ().

Q. Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Kinase Inhibition : Use ADP-Glo™ assays for ATP-competitive inhibitors ().
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) ().
  • Solubility/Permeability : PAMPA assays to predict bioavailability ().

Q. Advanced: How to integrate heterogeneous catalysis into the compound’s synthetic pathway?

Methodological Answer:

  • Supported Catalysts : Use silica-immobilized acids for cyclization ().
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer in exothermic steps ( ).
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for sustainability ().

属性

CAS 编号

921853-65-8

分子式

C24H22N4O5

分子量

446.463

IUPAC 名称

ethyl 4-[[5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl]amino]benzoate

InChI

InChI=1S/C24H22N4O5/c1-4-33-23(31)15-7-9-16(10-8-15)25-21(29)18-13-27(3)20-19(18)26-24(32)28(22(20)30)17-11-5-14(2)6-12-17/h5-13H,4H2,1-3H3,(H,25,29)(H,26,32)

InChI 键

ORKZXHYTTWCCJD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)C)C

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。